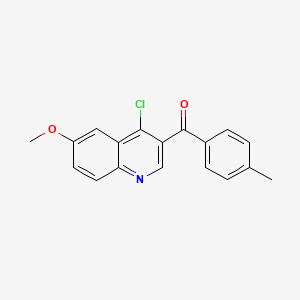

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone” is a chemical compound with the molecular formula C18H14ClNO2 . It is a complex organic compound that falls under the category of quinolines .

Molecular Structure Analysis

The molecular structure of this compound is denoted by the formula C18H14ClNO2 . This indicates that it contains 18 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .Scientific Research Applications

Comprehensive Analysis of (4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone Applications

Antimicrobial Activity: The compound has been studied for its potential as an antimicrobial agent. The formation of ion-pair complexes with bioactive molecules like quinine suggests a mechanism for interaction with microbial receptors, which could be exploited in the development of new antimicrobial drugs .

Computational Chemistry: Theoretical computations using B3LYP level 6–311G(d,p) levels of theory have been conducted to predict and visualize ionic interactions within the compound. This computational approach aids in understanding the stability of the compound and its potential interactions with other molecules .

Green Chemistry Synthesis: The compound has been synthesized through an ion-pair reaction at room temperature, demonstrating a method that aligns with the principles of green chemistry. This environmentally friendly approach to synthesis could be applied in various fields, including pharmaceuticals and material science .

Characterization of Ion-Pair Complexes: Characterization of the compound’s ion-pair complexes provides insights into the relationships between bioactive molecules and their receptors. This information is crucial for the design of molecules with specific biological activities .

Energy Optimization Studies: Energy optimization studies have shown that the compound is stable with a negative complexation energy. This stability is significant for the compound’s potential use in various applications, such as drug design and material sciences .

UV/Visible Absorption Bands Analysis: The compound has been analyzed for its UV/visible absorption bands, which is important for applications in spectroscopy and the development of optical materials. The charge transfer between the host and the guest molecules can be utilized in designing sensors and other devices .

Pharmaceutical Applications: The compound’s potential uses in pharmaceuticals have been researched, particularly in the context of its interactions with other bioactive molecules. This research could lead to the development of new medications or therapeutic agents .

Environmental Applications: Research has also explored the compound’s applications in environmental science. Its interactions and stability under various conditions make it a candidate for environmental monitoring and remediation processes .

Mechanism of Action

Target of Action

Quinoline-based compounds are known to interact with dna , suggesting that this compound may also target DNA or associated proteins.

Mode of Action

It’s known that quinoline-based compounds often bind with dna nucleic bases . This interaction can lead to changes in DNA structure and function, potentially affecting gene expression and protein synthesis.

Biochemical Pathways

Quinoline-based compounds are known to interfere with dna and potentially disrupt cellular processes

Result of Action

Given its potential interaction with dna, it may lead to changes in gene expression and protein synthesis, which could have downstream effects on cellular function and potentially lead to cytotoxic effects .

properties

IUPAC Name |

(4-chloro-6-methoxyquinolin-3-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-3-5-12(6-4-11)18(21)15-10-20-16-8-7-13(22-2)9-14(16)17(15)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPUENTNIYHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)

![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)

![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)

![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)

![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)

![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)

![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)